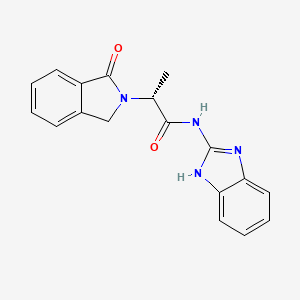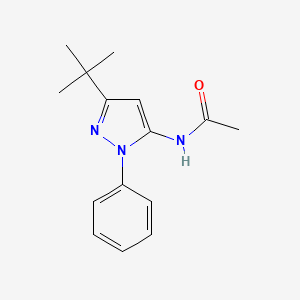
N-(5-tert-butyl-2-phenylpyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-2-phenylpyrazol-3-yl)acetamide, commonly known as TPPB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPPB belongs to the class of pyrazole derivatives and has been found to have several biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
TPPB has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain sensation and inflammation. TPPB has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of TPPB is primarily through the inhibition of TRPV1 channels and PKC activity. TRPV1 channels are involved in the perception of pain and inflammation, and their inhibition by TPPB has been found to reduce pain and inflammation in various animal models. PKC activity is involved in various cellular processes, and its inhibition by TPPB has been found to have anti-tumor effects in various cancer cell lines.
Biochemical and Physiological Effects:
TPPB has been found to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in various animal models. TPPB has also been found to have anti-tumor effects in various cancer cell lines. Additionally, TPPB has been found to have anti-oxidant and anti-inflammatory effects in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPPB has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well understood. However, TPPB also has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, TPPB has been found to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of TPPB. One potential direction is the development of more potent and selective inhibitors of TRPV1 channels and PKC activity. Another potential direction is the study of TPPB in combination with other therapeutic agents for the treatment of various diseases. Additionally, the study of TPPB in various animal models and clinical trials can provide further insight into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of TPPB is a multi-step process that involves the reaction of tert-butyl hydrazine with 2-acetylphenylboronic acid to form 5-tert-butyl-2-phenylpyrazole-3-carboxylic acid. This intermediate is then converted to TPPB by reacting it with acetic anhydride and triethylamine. The final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
N-(5-tert-butyl-2-phenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(19)16-14-10-13(15(2,3)4)17-18(14)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQQVUPNRODVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
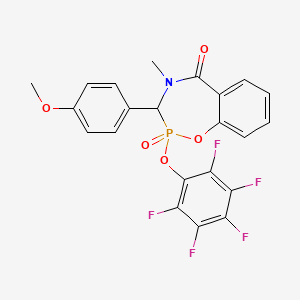
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)
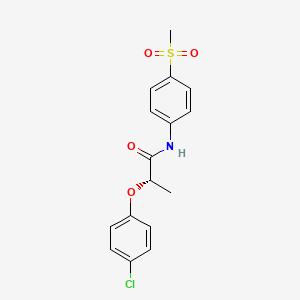
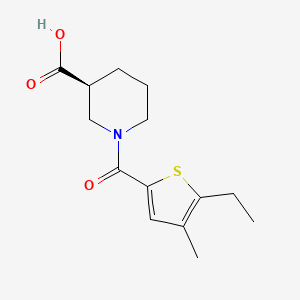
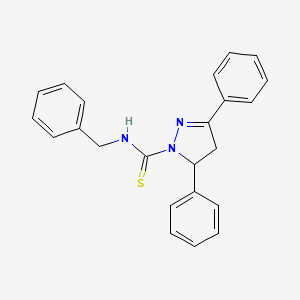
![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)
![3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)


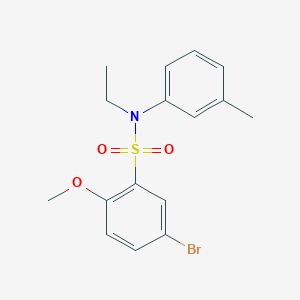
![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)
![4-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile](/img/structure/B7546850.png)
